molecular formula C17H12ClNO2 B11218278 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one

Cat. No.: B11218278
M. Wt: 297.7 g/mol
InChI Key: LXZFARBLGKKKKU-GDNBJRDFSA-N
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Description

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one is a chemical compound belonging to the class of oxazol-5(4H)-one derivatives. This structural class is characterized by a five-membered oxazole ring and is recognized as an important scaffold in medicinal chemistry and drug discovery . The compound features a 4-chlorobenzylidene moiety at the 4-position and a p-tolyl (4-methylphenyl) group at the 2-position of the oxazolone core. Oxazolone derivatives, including structural analogs of this compound, have demonstrated significant potential in scientific research due to their diverse biological activities . They have been investigated for applications such as antioxidant agents and anti-inflammatory therapeutics . Research on closely related compounds shows that the 2-p-tolyl substitution (as found in this compound) is particularly significant. One study identified a similar analog, 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-one (designated E3), as the most potent compound in a series, inhibiting the microsomal Ethoxyresorufin-O-deethylase (EROD) activity by 89%, an activity better than the specific inhibitor caffeine (85%) at a concentration of 10⁻³ M . This suggests potential research applications for this compound class in studying cytochrome P450 enzyme inhibition and cellular oxidative stress. Furthermore, recent research highlights that oxazolone-based derivatives can function as selective cyclooxygenase-2 (COX-2) inhibitors . The di-aryl substitution pattern, with two aromatic systems attached to the oxazolone core, is a privileged pharmacophore found in well-established selective COX-2 inhibitors (coxibs) . This structural feature suggests that this compound is a valuable candidate for research in developing new anti-inflammatory agents with improved safety profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO2/c1-11-2-6-13(7-3-11)16-19-15(17(20)21-16)10-12-4-8-14(18)9-5-12/h2-10H,1H3/b15-10-

InChI Key

LXZFARBLGKKKKU-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

Preparation Methods

Procedure and Conditions

  • Reactants :

    • p-Tolylhippuric acid (0.01 mol)

    • 4-Chlorobenzaldehyde (0.01 mol)

    • Acetic anhydride (20 mL)

    • Anhydrous sodium acetate (0.16 g, 0.002 mol)

  • Process :
    The mixture is refluxed at 100°C for 4 hours, during which the oxazolone ring forms via dehydration. The reaction is quenched by pouring into ice-water, yielding a precipitate that is filtered and recrystallized from ethanol.

  • Yield and Characterization :

    • Yield : 75–85%

    • Melting Point : 169–171°C (lit. 168–169°C)

    • Spectroscopic Data :

      • IR : 1793 cm⁻¹ (C=O oxazolone), 1652 cm⁻¹ (C=N)

      • ¹H NMR (DMSO-d₆) : δ 8.31 (s, 1H, CH=N), 7.75–7.24 (m, aromatic protons), 3.78 (s, 3H, OCH₃ in p-tolyl)

Mechanistic Insights

The reaction proceeds via a ketene intermediate formed from the dehydration of p-tolylhippuric acid. Nucleophilic attack by the aldehyde’s carbonyl oxygen on the ketene generates the azlactone ring, with sodium acetate neutralizing acetic acid byproducts.

Solvent-Free Mechanochemical Approach

A green chemistry variant eliminates solvents by employing mechanochemical grinding, enhancing atom economy and reducing waste.

Procedure and Conditions

  • Reactants :

    • Glycine (0.01 mol)

    • p-Toluoyl chloride (0.01 mol)

    • 4-Chlorobenzaldehyde (0.01 mol)

    • Fused sodium acetate (0.16 g)

    • Acetic anhydride (2–3 drops)

  • Process :
    Components are ground in a ball mill for 30–60 minutes. The exothermic reaction forms the oxazolone directly, which is washed with ethanol and dried.

  • Yield and Advantages :

    • Yield : 70–78%

    • Reaction Time : 45 minutes (vs. 4 hours for classical method)

    • Environmental Impact : Reduced solvent use and energy consumption.

Catalytic Methods Using ZnO

Zinc oxide (ZnO) serves as an efficient heterogeneous catalyst, enabling room-temperature synthesis.

Procedure and Conditions

  • Reactants :

    • p-Tolylhippuric acid (0.01 mol)

    • 4-Chlorobenzaldehyde (0.01 mol)

    • ZnO (10 mol%)

    • Acetic anhydride (15 mL)

  • Process :
    The mixture is stirred at 25°C for 2 hours. ZnO facilitates proton transfer, accelerating cyclization. The product is isolated via filtration and recrystallized.

  • Yield and Efficiency :

    • Yield : 80–88%

    • Catalyst Reusability : ZnO retains activity for 3 cycles without significant loss.

Alternative Synthetic Routes

Polyphosphoric Acid (PPA)-Mediated Synthesis

PPA acts as both catalyst and dehydrating agent, enabling rapid cyclization at elevated temperatures.

  • Procedure :
    p-Tolylhippuric acid and 4-chlorobenzaldehyde are heated in PPA at 90°C for 2 hours. The product is precipitated in water and purified via column chromatography.

  • Yield : 72–76%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Conditions : 150 W, 100°C, 15 minutes

  • Yield : 82%

Comparative Analysis of Methodologies

Method Catalyst Time Yield Eco-Friendliness
Classical ErlenmeyerNaOAc4 h75–85%Moderate
MechanochemicalNone45 min70–78%High
ZnO-CatalyzedZnO2 h80–88%High
PPA-MediatedPPA2 h72–76%Low
Microwave-AssistedNaOAc15 min82%Moderate

Key Observations :

  • ZnO-Catalyzed Method offers the best balance of yield and sustainability.

  • Microwave Synthesis excels in speed but requires specialized equipment.

  • Mechanochemical Approach is ideal for solvent-free applications but yields slightly lower .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2) Substituents (Position 4) Key Properties/Applications References
4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one C₁₇H₁₂ClNO₂ 297.74 p-Tolyl (C₆H₄CH₃) 4-Chlorobenzylidene (C₆H₃Cl) Potential antimicrobial activity; synthetic intermediate
4-(4-Chlorobenzylidene)-2-phenyl-4H-oxazol-5-one C₁₆H₁₀ClNO₂ 283.71 Phenyl (C₆H₅) 4-Chlorobenzylidene (C₆H₃Cl) Studied for cyclization reactivity; crystallized for structural analysis
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one C₁₁H₉NO₂ 187.20 Methyl (CH₃) Benzylidene (C₆H₅) Model compound for studying tautomerism
4-(2-Chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one C₁₇H₁₁Cl₂NO₃ 348.18 5-Chloro-2-methoxyphenyl 2-Chlorobenzylidene High molecular weight; potential pesticidal applications
3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one C₁₇H₁₁BrClN₂OS 422.71 4-Bromo-benzyl 4-Chlorobenzylidene Tested for antiparasitic activity

Key Observations:

Electron Effects : The 4-chlorobenzylidene group in the target compound enhances electron deficiency at the oxazolone ring, increasing susceptibility to nucleophilic attack compared to benzylidene or methyl-substituted analogs (e.g., ) .

Bioactivity: Chlorine substituents correlate with enhanced antimicrobial and antiparasitic activity.

Comparison with Analog Syntheses :

  • 4-(4-Chlorobenzylidene)-2-phenyl-4H-oxazol-5-one (): Synthesized similarly using benzaldehyde instead of p-tolyl acyl chloride.
  • 4-(2-Chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one (): Requires harsher conditions due to electron-deficient aldehydes, with reaction times extended to 2–3 hours .

Crystallographic and Spectroscopic Data

While crystallographic data for the target compound is unavailable, analogs like 2-(4-chloro-benzylidene)-3,4-dihydronaphthalen-1(2H)-one () exhibit monoclinic crystal systems (space group P2₁/c) with bond lengths and angles influenced by chlorine’s electronegativity. The target compound’s p-tolyl group may induce distinct packing patterns due to methyl-phenyl interactions .

Infrared (IR) spectra of related oxazolones show C=O stretches at 1700–1750 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ , with shifts depending on substituent electron effects .

Biological Activity

4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one is a synthetic organic compound belonging to the oxazole family. Its unique structure, characterized by a chlorobenzylidene moiety and a p-tolyl group, has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C18H15ClN2O2, with a molecular weight of approximately 328.77 g/mol. The compound features an oxazolone ring that is known for its reactivity, making it an interesting candidate for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi. It has been shown to inhibit enzymes involved in nucleic acid and protein synthesis, which contributes to its effectiveness as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Effects

The compound's structural characteristics allow it to interact with biological targets, potentially leading to enzyme inhibition and modulation of cellular processes. Notably, studies have indicated that this compound can bind to amyloid proteins, which may prevent their aggregation—a process linked to neurodegenerative diseases such as Alzheimer's. This property highlights its potential as a therapeutic agent in neurodegenerative conditions.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for cellular functions.
  • Molecular Interactions : Interaction studies utilizing molecular docking simulations reveal that the compound can effectively bind to target proteins, disrupting their normal functions.
  • Cellular Modulation : It influences various signaling pathways within cells, which can lead to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features that may enhance its biological activity:

Compound NameStructural DifferencesUnique Features
4-(4-Bromo-benzylidene)-2-methyl-4H-oxazol-5-oneBromine substitution instead of chlorineDifferent reactivity profile due to bromine's larger size
2-Methylbenzylidene derivativeLacks the oxazole ringDifferent pharmacological properties
4-(2-Chlorobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5-oneContains a nitrophenyl groupStudied for different biological activities

The chlorine substitution in this compound may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound inhibited the growth of multiple bacterial strains, including resistant strains, suggesting its potential as a new antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro assays on leukemic cell lines showed significant cytotoxic effects at varying concentrations, indicating its potential use in cancer therapy.
  • Neuroprotective Effects : Research exploring its interaction with amyloid proteins showed promising results in preventing aggregation, which is crucial for developing treatments for Alzheimer's disease.

Q & A

Basic: What are the recommended methods for synthesizing 4-(4-Chloro-benzylidene)-2-p-tolyl-4H-oxazol-5-one with high yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the condensation of 4-chlorobenzaldehyde with 2-p-tolyl-4H-oxazol-5-one precursors under acidic or basic conditions. Key parameters include:

  • Temperature Control : Maintain reaction temperatures between 60–80°C to favor imine formation while minimizing side reactions.
  • Catalyst Selection : Use anhydrous acetic acid or p-toluenesulfonic acid (PTSA) to accelerate the benzylidene formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol can improve purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow high-quality crystals via slow evaporation in dichloromethane/hexane. Refine data using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles .
  • Spectroscopic Validation :
    • NMR : Compare experimental 1H^1H and 13C^{13}C NMR shifts with density functional theory (DFT)-calculated values to verify resonance assignments.
    • FT-IR : Identify characteristic C=O (oxazolone) and C=N (benzylidene) stretching bands (~1700–1650 cm1 ^{-1}) .
      Visualization tools like ORTEP-3 can aid in interpreting crystallographic data .

Advanced: What strategies can be employed to analyze structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer:
SAR studies require systematic structural modifications and biological assays:

  • Derivatization : Introduce substituents at the benzylidene (e.g., electron-withdrawing groups) or oxazolone ring (e.g., alkyl/aryl groups) to probe electronic and steric effects .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., glioma U251, prostate PC-3) using MTT assays. Compare IC50_{50} values to identify potency trends.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II). Validate with molecular dynamics simulations .

Advanced: How should researchers address contradictions in spectroscopic data during the characterization of this compound derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Multi-Technique Cross-Validation : Combine 1H^1H-15N^{15}N HMBC NMR to resolve tautomeric equilibria (e.g., keto-enol forms) and SC-XRD for definitive bond connectivity .
  • Solvent Screening : Test NMR in deuterated DMSO or CDCl3_3 to assess solvent-dependent shifts.
  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of signals to identify dynamic processes .

Advanced: What computational approaches are suitable for predicting the ADME properties of this compound derivatives?

Methodological Answer:
Use in silico tools to evaluate absorption, distribution, metabolism, and excretion (ADME):

  • SwissADME : Input SMILES strings to predict logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.
  • CYP450 Metabolism : Employ Schrödinger’s BioLuminate or StarDrop to identify metabolic hotspots (e.g., oxidation at the benzylidene moiety).
  • Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Advanced: How can solvent effects influence the reaction pathways in modifying the oxazolone ring of this compound?

Methodological Answer:
Solvent polarity and proticity significantly impact reaction kinetics and selectivity:

  • Polar Aprotic Solvents (e.g., DMF, DMSO) : Stabilize charged intermediates, favoring nucleophilic substitution at the oxazolone’s C-2 position.
  • Non-Polar Solvents (e.g., toluene) : Promote cycloaddition reactions via enhanced π-π stacking of aromatic substituents.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing solvent dielectric heating (e.g., ethanol at 100°C, 150 W) .

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